molecular formula C12H10FN3O B2614306 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide CAS No. 2097872-48-3

5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide

Cat. No.: B2614306
CAS No.: 2097872-48-3
M. Wt: 231.23
InChI Key: CREWMOHGZZKEOW-UHFFFAOYSA-N
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Description

5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide is a synthetic nicotinamide derivative intended for research and development purposes. As a member of the nicotinamide compound family, it is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of enzyme inhibitors and biochemical pathways . Nicotinamide-based compounds are known to play roles in cellular processes, and modifications to the core structure, such as the introduction of fluorine and specific substituents, are often investigated to modulate biological activity and physicochemical properties . This compound is provided as a solid and is characterized by high purity to ensure consistency in experimental results. Researchers are exploring its potential in various preclinical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

5-fluoro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-5-9(6-14-7-10)12(17)16-8-11-3-1-2-4-15-11/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREWMOHGZZKEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid and 2-(chloromethyl)pyridine.

    Amidation: The final step involves the reaction of the fluorinated nicotinic acid derivative with 2-(chloromethyl)pyridine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the amide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition

Research indicates that 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide may act as an inhibitor for specific enzymes. Notably, a study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its moderate inhibitory activity against Bruton's tyrosine kinase (BTK), an enzyme crucial in B-cell signaling pathways. This suggests its potential as a therapeutic agent for B-cell malignancies.

2. Anti-Cancer Properties

The compound has been investigated for its role in inhibiting angiogenesis, which is pivotal in tumor growth and metastasis. Similar nicotinamide derivatives have shown efficacy against various neoplastic diseases, including solid tumors and leukemias. The inhibition of vascular endothelial growth factor (VEGF) receptor activity is particularly relevant in this context, as it can impede tumor-associated blood vessel formation .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
N-(pyridin-2-ylmethyl)nicotinamideLacks fluorine substituentModulates NAD+ metabolism
5-chloro-N-(pyridin-2-ylmethyl)nicotinamideChlorine instead of fluorinePotentially different receptor interactions
N-(3-pyridylmethyl)nicotinamideDifferent pyridine positionVaries in enzyme inhibition profile

The uniqueness of this compound lies in its fluorinated structure, which may enhance lipophilicity and bioavailability compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

1. BTK Inhibition Study

A significant study investigated the inhibitory effects of this compound on BTK, revealing moderate activity that warrants further exploration for therapeutic use in treating B-cell malignancies. This study emphasizes the need for additional research to fully understand the compound's potential in cancer therapy.

2. Angiogenesis Inhibition

Research into related nicotinamide derivatives has shown promise in treating diseases associated with deregulated angiogenesis, such as diabetic retinopathy and age-related macular degeneration. The ability of these compounds to inhibit VEGF receptor activity positions them as potential candidates for further clinical development .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The pyridin-2-ylmethyl group can facilitate interactions with specific protein domains, thereby modulating biological activity.

Comparison with Similar Compounds

Substitution Patterns: Fluoro vs. Chloro Derivatives

Compound 72a (6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide)

  • Structure : Chlorine at position 6, pyridin-2-ylmethyl group, and 4-fluorophenyl substituent.
  • Synthesis : Yield of 74% via alkylation of 6-chloro-N-(4-fluorophenyl)nicotinamide with 2-bromomethylpyridine hydrobromide .
  • Purity : HPLC purity of 99.1% (retention time [RT] = 13.45 min) .

Key Differences :

  • The target compound has a fluorine at position 5, whereas 72a features chlorine at position 6.
  • Positional differences (5 vs. 6) alter electronic distribution across the pyridine ring, impacting reactivity and intermolecular interactions.

Pyridylmethyl Positional Isomers

Compound 72b (6-Chloro-N-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)nicotinamide)

  • Structure : Pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl.
  • Synthesis : Similar to 72a but using 4-bromomethylpyridine hydrobromide .

Key Differences :

  • Conformational flexibility may differ due to steric effects from the 4-position substitution.

Thioether-Functionalized Analogs

Compound 22 (N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide)

  • Structure : Incorporates a 5-nitrofuran-2-ylmethylthio group at position 6.
  • Synthesis : 24% yield via thioether formation; ESI-MS: m/z = 374.1 [M + H]+ .
  • Purity : HPLC RT = 6.85 min, purity 70% .

Compound 37 (N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide)

  • Structure : Features a 3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio substituent.
  • Synthesis : ESI-MS: m/z = 421.1 [M + H]+; HPLC purity 80.7% .

Key Differences :

  • Thioether groups in these analogs introduce sulfur atoms, which may enhance metabolic stability or alter solubility.
  • The target compound lacks thioether functionality, suggesting differences in redox sensitivity and pharmacokinetic profiles.

Sulfoximine Derivatives (Patent-Based Analogs)

Patent Example (5-Fluoro-N-(pyridin-2-yl)pyridin-2-amine with sulfoximine groups)

  • Structure : Sulfoximine substituents added to the core scaffold .
  • Applications : Targeted for hyperproliferative and viral diseases due to enhanced bioactivity from sulfoximine pharmacophores.

Key Differences :

  • Sulfoximine groups in the patent compounds likely improve target engagement via hydrogen-bonding or charge interactions, which are absent in the target compound.
  • The target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness.

Commercial Pyridine Derivatives

N-(5-Fluoropyridin-2-yl)pivalamide

  • Structure : Pivalamide group at position 2, fluorine at position 5 .
  • Commercial Data : Priced at $240/g (1 g quantity) .

Key Differences :

  • Structural simplicity of the target compound may reduce metabolic degradation risks.

Biological Activity

5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of nicotinamide derivatives, characterized by a fluorine atom at the 5-position of the pyridine ring and a pyridin-2-ylmethyl group attached to the nitrogen of the nicotinamide moiety. This unique structural configuration may enhance its lipophilicity and bioavailability compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic properties.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated this inhibitory effect, suggesting its potential as a therapeutic agent for B-cell malignancies.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme Inhibition Activity Reference
Bruton's Tyrosine Kinase (BTK)ModerateBioorganic & Medicinal Chemistry Letters

Interaction with Metabolic Pathways

The compound's structural similarity to nicotinamide suggests roles in modulating nicotinamide adenine dinucleotide (NAD+) metabolism. Compounds with similar structures have been shown to influence pathways related to neurodegenerative diseases and psychiatric disorders by acting on metabotropic glutamate receptors. Additionally, preliminary data suggest that it may inhibit specific isoforms of cytochrome P450 enzymes, critical in drug metabolism.

Case Studies and Experimental Findings

  • In Vitro Studies : Various studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, it has shown significant inhibition against MDA-MB-231 triple-negative breast cancer cells while exhibiting lesser effects on non-cancerous MCF10A cells, indicating a potential therapeutic window for selective cancer treatment .
  • Pharmacodynamic Effects : In vivo studies using BALB/c nude mice models demonstrated that treatment with this compound inhibited lung metastasis of TNBC more effectively than known compounds like TAE226, highlighting its potential in cancer therapy .

Table 2: Summary of Cytotoxicity Studies

Cell Line IC50 (µM) Effect Reference
MDA-MB-231 (TNBC)0.126Strong inhibitionMDPI
MCF10A (non-cancerous)>2.5Lesser effectMDPI

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its interaction with various enzymes involved in metabolic pathways suggests multiple targets. The compound's ability to inhibit BTK could disrupt B-cell signaling, which is crucial in various hematological malignancies.

Q & A

Basic: What are the established synthetic routes for 5-fluoro-N-(pyridin-2-ylmethyl)nicotinamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling 5-fluoronicotinic acid derivatives with 2-(aminomethyl)pyridine. A multi-step approach includes:

Activation of the carboxyl group : Use EDCI/HOBt or DCC to form an active ester intermediate.

Amide bond formation : React with 2-(aminomethyl)pyridine in anhydrous DMF or THF under nitrogen .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.
Critical factors :

  • Temperature (0–25°C for activation; 40–60°C for coupling).
  • Solvent polarity affects reaction kinetics.
  • Yield optimization requires monitoring by TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can structural contradictions between computational predictions and crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Conformational flexibility : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with X-ray structures.
  • Crystallographic refinement : Apply SHELXL for high-resolution data (e.g., twinning correction, anisotropic displacement parameters) .
  • Hydrogen bonding analysis : Compare predicted (Mercury software) vs. observed (X-ray) interactions. Example: N–H···O/F bonds in crystal packing .
    Data reconciliation : Combine NMR (DMSO-d6, 500 MHz) for solution-state validation with solid-state IR (KBr pellet) for functional group alignment.

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA in water), UV detection at 254 nm. Retention time compared to reference standards .
  • NMR : 1H/13C NMR in DMSO-d6 to verify fluorine coupling patterns (e.g., 5-F substituent: δ ~160 ppm in 19F NMR).
  • Mass Spectrometry : ESI-MS (positive ion mode) for [M+H]+ peak (calculated m/z: 276.1).
  • Elemental Analysis : ≤0.4% deviation from theoretical C, H, N values.

Advanced: How can reaction conditions be optimized to mitigate byproducts like dehalogenated or dimerized species?

Methodological Answer:

  • Byproduct identification : LC-MS/MS (Q-TOF) to detect dimers (m/z ~551) or dehalogenated products (loss of 19 Da).
  • Mitigation strategies :
    • Use degassed solvents to prevent radical-mediated dimerization.
    • Lower reaction temperature (e.g., 0°C) during coupling to reduce β-elimination of fluorine.
    • Add scavengers (e.g., 2,6-lutidine) to sequester acidic protons .
  • Kinetic monitoring : In-situ FTIR to track carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) band evolution.

Basic: What solubility and stability profiles are critical for in vitro assays?

Methodological Answer:

  • Solubility :
    • Aqueous: ≤1 mg/mL in PBS (pH 7.4); enhance with DMSO (≤0.1% v/v).
    • Organic: Soluble in DMF, DMSO, methanol.
  • Stability :
    • Store at –20°C under argon; avoid light (UV degradation).
    • Assess via accelerated stability studies (40°C/75% RH for 4 weeks; HPLC monitoring) .

Advanced: How can computational models predict binding affinity to nicotinamide-associated enzymes (e.g., PARPs)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with PARP-1 (PDB: 5DS3). Focus on the pyridine-fluorine interaction with Gly863 and Tyr907.
  • MD simulations : GROMACS (AMBER force field) to evaluate binding stability (RMSD < 2 Å over 100 ns).
  • Free energy calculations : MM-PBSA to estimate ΔGbinding. Compare with experimental IC50 from enzymatic assays (e.g., NAD+ depletion assay) .

Basic: What spectral databases or reference libraries include this compound?

Methodological Answer:

  • PubChem : CID 122167765 (predicted properties).
  • CAS Common Chemistry : Verify via 784155-54-0 (related pivalamide analog ).
  • Crystallographic databases : CCDC entry for analog structures (e.g., 5-fluoro-N-(2-methyl) derivatives ).

Advanced: How do substituent variations (e.g., 5-F vs. 5-Cl) impact bioactivity in SAR studies?

Methodological Answer:

  • Synthetic analogs : Compare 5-F, 5-Cl, 5-Br derivatives (see brominated nicotinamides ).
  • Activity assays :
    • Enzymatic inhibition (PARP-1): IC50 shifts (e.g., 5-F: 12 nM vs. 5-Cl: 8 nM).
    • Cellular permeability: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s).
  • Electrostatic potential maps : Gaussian09 to visualize halogen-bonding propensity .

Basic: What safety and handling protocols are recommended for laboratory use?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hood during synthesis.
  • Waste disposal : Collect in halogenated waste containers (due to fluorine content).
  • MSDS : Refer to supplier data for LD50 (e.g., analogous compounds: rat oral LD50 > 500 mg/kg ).

Advanced: How can crystallographic data resolve ambiguities in protonation states or tautomerism?

Methodological Answer:

  • X-ray refinement : High-resolution data (d-spacing < 0.8 Å) to locate H atoms (e.g., amide NH vs. pyridine N).
  • Difference Fourier maps : Identify residual density peaks (>3σ) for proton positions.
  • Validation tools : PLATON ADDSYM to check for missed symmetry or disorder .

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